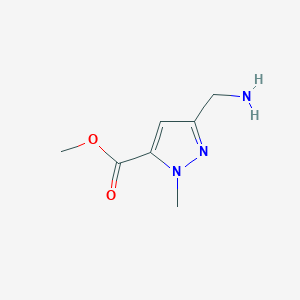

Methyl 3-(aminomethyl)-1-methyl-1H-pyrazole-5-carboxylate

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

- 1H NMR : The pyrazole proton (H-4) resonates as a singlet near δ 7.8–8.2 ppm , while the methyl group on N1 appears as a singlet at δ 3.2–3.5 ppm . The aminomethyl (-CH2NH2) protons split into a triplet for -CH2- (~δ 2.8–3.0 ppm ) and a broad singlet for -NH2 (~δ 1.5–2.0 ppm ).

- 13C NMR : Key signals include the ester carbonyl at δ 165–170 ppm , the pyrazole carbons at δ 140–155 ppm , and the methyl groups at δ 25–35 ppm .

Infrared (IR) Spectroscopy

Prominent IR absorptions include:

Mass Spectrometry

The molecular ion peak appears at m/z 169.18 , consistent with the molecular formula. Fragmentation pathways include loss of the methoxy group (-OCH3, m/z 137 ) and cleavage of the aminomethyl side chain (-CH2NH2, m/z 123 ).

Thermodynamic Properties and Phase Behavior

Experimental data on phase transitions (melting point, boiling point) for this compound are not publicly available. However, density functional theory (DFT) calculations estimate a melting point of 120–130°C based on analogs like methyl 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate (mp 124–126°C ). The compound is expected to exhibit limited solubility in water (<1 g/L) due to its hydrophobic pyrazole core and moderate solubility in polar aprotic solvents like dimethylformamide (DMF).

Thermogravimetric analysis (TGA) of related pyrazole esters reveals decomposition onset temperatures near 200°C , primarily due to ester group degradation.

Properties

Molecular Formula |

C7H11N3O2 |

|---|---|

Molecular Weight |

169.18 g/mol |

IUPAC Name |

methyl 5-(aminomethyl)-2-methylpyrazole-3-carboxylate |

InChI |

InChI=1S/C7H11N3O2/c1-10-6(7(11)12-2)3-5(4-8)9-10/h3H,4,8H2,1-2H3 |

InChI Key |

VABSXMYTWNFELQ-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=CC(=N1)CN)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Regioselective Pyrazole Ring Formation

The pyrazole core can be constructed via cyclocondensation of hydrazines with 1,3-dicarbonyl precursors. For example:

- Trichloromethyl enone route : Trichloromethyl enones react with methylhydrazine to form 1-methyl-1H-pyrazole derivatives. The trichloromethyl group undergoes methanolysis to yield carboxyalkyl substituents (e.g., methyl esters) at specific positions.

- Key step : Reacting trichloromethyl enones with methylhydrazine hydrochloride in methanol at reflux achieves 1,3-regioselectivity, while free hydrazines favor 1,5-regioisomers.

- Adaptation : To introduce the aminomethyl group at position 3, a bromo or nitro intermediate could be generated post-cyclization for subsequent functionalization (see Section 3).

Functionalization via Nucleophilic Substitution

Aminomethyl groups can be introduced through substitution reactions on preformed pyrazole intermediates:

- Bromination followed by amination :

- Brominate position 3 of methyl 1-methyl-1H-pyrazole-5-carboxylate using POBr₃ or NBS.

- Perform nucleophilic substitution with ammonia or benzylamine to install the aminomethyl group.

- Example : In a related synthesis, 5-bromo-1-methyl-1H-pyrazole-3-carboxylate was hydrolyzed to the carboxylic acid, followed by Curtius rearrangement to introduce an amine.

Reductive Amination Strategies

- Nitrile reduction : Introduce a cyano group at position 3, followed by hydrogenation to yield the aminomethyl moiety.

- Procedure : React methyl 3-cyano-1-methyl-1H-pyrazole-5-carboxylate with H₂/Pd-C in methanol (87% yield observed in analogous reductions).

- Nitro group reduction : Nitro intermediates (e.g., methyl 3-nitro-1-methyl-1H-pyrazole-5-carboxylate) can be reduced to amines using catalytic hydrogenation.

Multi-Component One-Pot Synthesis

A streamlined approach involves simultaneous pyrazole formation and side-chain functionalization:

- Condense methyl acetoacetate with methylhydrazine to form the pyrazole ring.

- Introduce an aminomethyl group via Mannich reaction or alkylation with chloroacetamide followed by hydrolysis.

Protection-Deprotection Strategies

To avoid side reactions during synthesis:

- Boc protection : Temporarily protect the amine group during pyrazole functionalization. For example, tert-butyl (5-bromo-1-methyl-1H-pyrazol-3-yl)carbamate can be hydrolyzed with trifluoroacetic acid to yield the free amine.

Comparative Analysis of Methods

Critical Considerations

- Regioselectivity : Solvent choice (e.g., methanol vs. DMF) and hydrazine form (free vs. hydrochloride) critically influence substituent positioning.

- Stability : Methyl esters may undergo hydrolysis under basic conditions; use of tert-butyl esters improves stability but requires deprotection.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(aminomethyl)-1-methyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, where nucleophiles such as halides or alkoxides replace the amino group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary amines or alcohols.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Methyl 3-(aminomethyl)-1-methyl-1H-pyrazole-5-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-(aminomethyl)-1-methyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of pyrazole derivatives allows for nuanced comparisons. Below, Methyl 3-(aminomethyl)-1-methyl-1H-pyrazole-5-carboxylate is analyzed against key analogs (Table 1).

Table 1: Structural and Functional Comparison of Pyrazole Derivatives

Key Findings:

Substituent Effects on Reactivity: The aminomethyl group in the target compound enables nucleophilic reactions (e.g., amidation, Schiff base formation), unlike the chloromethyl analog (), which undergoes SN2 reactions . Aryl substituents (e.g., 4-fluorophenyl in ) increase lipophilicity, favoring agrochemical applications, while polar groups like -NH₂ enhance solubility for drug design .

Ester Group Variations :

- Methyl esters (target compound) offer faster hydrolysis rates compared to ethyl esters (), impacting pharmacokinetics in drug candidates .

Biological Activity: The 5-amino-3-carboxylate isomer () shows distinct bioactivity due to hydrogen bonding at position 5, whereas the target compound’s 3-aminomethyl group may interact with enzymatic active sites .

Synthetic Utility :

- Derivatives like 3-(chloromethyl) () serve as precursors for further functionalization, whereas the target compound’s -CH₂NH₂ group is often utilized in peptide mimetics .

Biological Activity

Methyl 3-(aminomethyl)-1-methyl-1H-pyrazole-5-carboxylate, also known as methyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate, is a compound that has garnered attention for its diverse biological activities. This article reviews its synthesis, biological properties, structure-activity relationships (SAR), and potential applications in medicinal chemistry.

- IUPAC Name : Methyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate

- CAS Number : 89088-56-2

- Molecular Formula : C6H9N3O2

- Purity : Typically around 95% to 97% .

Synthesis

The synthesis of this compound involves the reaction of appropriate pyrazole derivatives with aminoalkyl groups. The detailed synthetic routes vary in complexity but generally utilize standard organic synthesis techniques such as condensation reactions and cyclization processes .

Anticancer Properties

Recent studies have highlighted the potential of pyrazole derivatives, including this compound, in cancer therapy. The compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

- MCF7 (breast cancer) : GI50 of approximately 3.79 µM.

- NCI-H460 (lung cancer) : TGI of about 12.50 µM .

The compound's mechanism appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further development in anticancer drug discovery.

Antifungal Activity

In addition to its anticancer properties, this compound has shown antifungal activity against several phytopathogenic fungi. Comparative studies indicate that certain derivatives exhibit higher antifungal efficacy than established fungicides like boscalid .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. The presence of specific functional groups significantly influences the compound's potency and selectivity:

| Compound | Activity | IC50 (µM) | Remarks |

|---|---|---|---|

| This compound | Anticancer | 3.79 | Effective against MCF7 |

| Compound 9m | Antifungal | - | Superior to boscalid |

| Ethyl derivative | Anticancer | 26 | Effective against A549 |

Case Studies

A study by Wei et al. evaluated various pyrazole derivatives, including this compound, against lung cancer cell lines. The results indicated that modifications in the alkyl chain and substitution patterns could enhance anticancer activity .

Another investigation focused on the antifungal properties of related compounds, demonstrating that structural modifications could lead to improved efficacy against specific fungal strains .

Q & A

Q. What are the optimal synthetic routes for preparing Methyl 3-(aminomethyl)-1-methyl-1H-pyrazole-5-carboxylate, and how can yield be maximized?

Methodological Answer: The synthesis typically involves multi-step protocols, starting with cyclocondensation of precursors like ethyl acetoacetate and phenylhydrazine derivatives, followed by functionalization. Key steps include:

- Cyclocondensation : Use of DMF-DMA (dimethylformamide dimethyl acetal) as a catalyst for cyclization, as demonstrated in the synthesis of analogous pyrazole-4-carboxylates .

- Aminomethylation : Introduction of the aminomethyl group via reductive amination or nucleophilic substitution. Pd-catalyzed cross-coupling (e.g., Suzuki reactions) may enhance regioselectivity, as seen in pyrazole derivatization strategies .

- Yield Optimization : Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization (ethanol/water) improves purity. Reaction monitoring with TLC or HPLC ensures intermediate stability .

Q. Key Data :

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers observe?

Methodological Answer:

- ¹H/¹³C NMR :

- IR Spectroscopy : Stretching vibrations for C=O (~1720 cm⁻¹), N-H (~3350 cm⁻¹), and C-N (~1250 cm⁻¹) confirm functional groups .

- Mass Spectrometry (ESI-MS) : Molecular ion [M+H]⁺ at m/z ~184–200, with fragmentation patterns indicating loss of COOCH₃ (~32 amu) .

Validation Tip : Compare experimental data with computational predictions (e.g., DFT for IR/NMR) to resolve ambiguities .

Q. What are the stability and recommended storage conditions for this compound?

Methodological Answer:

- Stability : The compound is hygroscopic and sensitive to light. Decomposition occurs above 150°C, releasing CO, NOₓ, and HCl .

- Storage :

- Handling : Avoid prolonged exposure to acidic/basic conditions, which may cleave the ester or aminomethyl groups .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity or biological activity of this compound?

Methodological Answer:

Q. How should researchers address contradictions in reported spectral data or crystal structures for pyrazole derivatives?

Methodological Answer:

- Data Discrepancy Analysis :

- Spectral Conflicts : Replicate experiments under identical conditions (solvent, temperature). Use deuterated solvents (e.g., DMSO-d₆) for NMR consistency .

- Crystal Structure Variability : Re-refine XRD data with SHELXL (v.2018/1), adjusting parameters like thermal displacement (B factors) and hydrogen-bonding constraints .

- Case Study : Conflicting NMR shifts for pyrazole protons may arise from tautomerism. Use variable-temperature NMR to identify dominant tautomers .

Q. What strategies enable regioselective functionalization of the pyrazole ring in this compound?

Methodological Answer:

- Directing Groups : The 1-methyl group directs electrophilic substitution to the 4-position, while the aminomethyl group at C3 enhances nucleophilic reactivity at C5 .

- Metal Catalysis :

- Experimental Design :

- Screen ligands (e.g., PPh₃, BINAP) to modulate regioselectivity.

- Monitor reaction progress with LC-MS to identify intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.